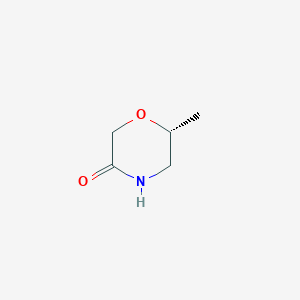

(6R)-6-methylmorpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDAELDAIZDDT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-66-1 | |

| Record name | (6R)-6-methylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6R)-6-methylmorpholin-3-one: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of (6R)-6-methylmorpholin-3-one in Chiral Drug Synthesis

In the landscape of modern pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure molecules that serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs), are therefore of paramount importance.[1][2] This guide provides an in-depth technical overview of this compound (CAS Number: 127958-66-1), a key chiral intermediate whose stereochemical integrity is crucial for the synthesis of potent therapeutic agents.

This molecule, possessing a defined (R)-configuration at the 6-position, is a valuable synthon, most notably in the production of Apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[3][4] The morpholinone core imparts specific physicochemical properties, while the methyl-substituted chiral center dictates the stereochemical outcome of the final drug product, directly influencing its pharmacological activity.[4] This guide will elucidate the synthesis, analytical characterization, and strategic application of this vital chiral building block, providing researchers and drug development professionals with the necessary insights to leverage its potential in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for ensuring its quality.

| Property | Value |

| CAS Number | 127958-66-1 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R)-configuration at C6 |

Enantioselective Synthesis: A Strategic Approach from (R)-Alaninol

The enantiopurity of this compound is paramount, and its synthesis must be approached with a strategy that preserves and transfers the desired stereochemistry. A robust and scalable synthesis can be achieved from the readily available chiral pool starting material, (R)-alaninol ((R)-2-aminopropan-1-ol). This approach leverages the inherent chirality of the starting material to construct the target morpholinone ring with the correct stereochemical configuration.

The synthetic strategy involves a two-step sequence: N-acylation with a suitable two-carbon electrophile, followed by an intramolecular Williamson ether synthesis (cyclization).

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for the synthesis of morpholinones from amino alcohols.[5][6]

Step 1: N-acylation of (R)-alaninol to form N-(2-hydroxy-1-methylethyl)-2-chloroacetamide

-

To a solution of (R)-alaninol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) cooled to 0 °C, add a base (e.g., triethylamine, 1.1 eq).

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-1-methylethyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

-

To a solution of the crude N-(2-hydroxy-1-methylethyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran), add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring for the disappearance of the starting material by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Analytical Characterization: Ensuring Purity and Stereochemical Integrity

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product. Based on successful separations of the downstream product, Apremilast, a method utilizing a polysaccharide-based chiral stationary phase is highly effective.[3][7]

Proposed Chiral HPLC Method:

| Parameter | Condition |

| Column | Chiralpak® IA or similar amylose-based column |

| Mobile Phase | A mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane) with a small amount of an acidic or basic modifier. A typical starting point would be Hexane:Ethanol (80:20 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

This method should provide baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.

Caption: Workflow for chiral HPLC analysis.

Spectroscopic Analysis: Confirming Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the chiral center (a multiplet), and the methylene protons of the morpholinone ring. The chemical shifts and coupling constants will be consistent with the rigid ring structure. Predicted signals for N-acetyl-L-alanine, a structurally similar compound, show a methyl doublet around 1.3 ppm and a methine proton multiplet around 4.1 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the carbonyl carbon, the chiral methine carbon, the methyl carbon, and the two methylene carbons of the ring.

Mass Spectrometry (MS):

Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 115. Common fragmentation patterns for morpholinones include cleavage of the ring, leading to characteristic fragment ions.

Application in Drug Development: The Role in Apremilast Synthesis

This compound is a critical intermediate in the synthesis of Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[3]

Caption: Role of the chiral intermediate in Apremilast synthesis.

The Criticality of the (6R) Stereocenter

The therapeutic activity of Apremilast resides primarily in its (S)-enantiomer.[4] The synthesis of (S)-Apremilast relies on the use of a chiral intermediate with the opposite stereochemistry, which, through the course of the synthetic sequence, leads to the desired final configuration. Therefore, the (6R)-configuration of 6-methylmorpholin-3-one is essential for producing the biologically active (S)-Apremilast. The use of the enantiomerically pure starting material obviates the need for costly and often low-yielding chiral resolutions at later stages of the synthesis.

The mechanism of action of Apremilast involves the inhibition of PDE4, which leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[9][10] The precise three-dimensional arrangement of the atoms in (S)-Apremilast is crucial for its high-affinity binding to the active site of the PDE4 enzyme. The (R)-enantiomer exhibits significantly lower potency, underscoring the importance of stereochemistry in its pharmacological effect.[4]

Conclusion: A Cornerstone for Enantioselective Pharmaceutical Synthesis

This compound stands as a testament to the pivotal role of chiral building blocks in modern drug development. Its strategic synthesis from readily available chiral precursors, coupled with rigorous analytical control, enables the efficient and scalable production of enantiomerically pure active pharmaceutical ingredients. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of the synthesis, characterization, and application of this key intermediate is indispensable for the successful development of next-generation therapeutics that rely on precise stereochemical control for their efficacy and safety. The insights provided in this guide aim to empower drug development professionals to confidently and effectively utilize this compound in their synthetic campaigns.

References

-

Foroughbakhshfasaei, et al. (2018). Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode. ResearchGate. Available at: [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. Available at: [Link]

- US20130203752A1 - Phenylmorpholines and analogues thereof. Google Patents.

-

Pinter, A., et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 27(22), 7785. Available at: [Link]

-

Frobey, R., et al. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(5), 285-291. Available at: [Link]

- US20180334429A1 - Process for preparation of apremilast and its intermediates. Google Patents.

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Organic Letters, 20(19), 6059-6062. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. Available at: [Link]

-

Russo, M., et al. (2023). Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. Molecules, 28(14), 5439. Available at: [Link]

-

Szabó, Z.-I., et al. (2023). Enantioselective Human Serum Albumin Binding of Apremilast: Liquid Chromatographic, Fluorescence and Molecular Docking Study. International Journal of Molecular Sciences, 24(3), 2097. Available at: [Link]

-

Chen, X., et al. (2021). Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia. Chemical Science, 12(10), 3747-3753. Available at: [Link]

-

Sureshbabu, V. V., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. Available at: [Link]

-

PubChem. (n.d.). N-Acetyl-L-alanine. National Center for Biotechnology Information. Available at: [Link]

-

Lee, S., et al. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Organometallics, 38(1), 164-170. Available at: [Link]

-

EP 3181549 A1 - PROCESS FOR THE PREPARATION OF APREMILAST. European Patent Office. Available at: [Link]

-

Bissonnette, R., et al. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Journal of Clinical and Aesthetic Dermatology. Available at: [Link]

-

Foroughbakhshfasaei, M., et al. (2018). Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode. Chromatographia, 81(10), 1349-1356. Available at: [Link]

- US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof. Google Patents.

-

Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Available at: [Link]

-

A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (2016). ResearchGate. Available at: [Link]

-

Reddy, G. S., et al. (2021). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 76-83. Available at: [Link]

-

Apremilast: A PDE4 inhibitor for the treatment of psoriatic arthritis. (2014). ResearchGate. Available at: [Link]

- CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Google Patents.

-

Wikipedia. (n.d.). Thalidomide. Available at: [Link]

-

Li, S., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(1), 163. Available at: [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019). ResearchGate. Available at: [Link]

-

EP 3341359 B1 - PROCESS FOR PREPARATION OF APREMILAST. European Patent Office. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. Available at: [Link]

-

Ciappi, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5468. Available at: [Link]

-

Groves, A., et al. (2022). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. Chemical Communications, 58(4), 486-489. Available at: [Link]

-

Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. Available at: [Link]

-

Chiral-achiral-separation-ten-flavanones.pdf. (2022). UVaDOC Principal. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). N-Acetyl-L-alanine. Available at: [Link]

- WO2016146990A1 - Improved process for the preparation of apremilast. Google Patents.

-

N-Acetyl-L-alanylglycyl-N-methyl-L-alaninamide. (n.d.). ATB. Available at: [Link]

-

HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2019). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Human Serum Albumin Binding of Apremilast: Liquid Chromatographic, Fluorescence and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

(6R)-6-Methylmorpholin-3-one: A Chiral Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-6-methylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined structure serves as a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of this compound. Furthermore, it delves into the critical role this scaffold plays in the development of novel therapeutics, supported by detailed experimental protocols and data.

Introduction to the Morpholinone Core

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.[1] This structural motif is prevalent in a multitude of biologically active compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] The introduction of a ketone functionality at the 3-position to form a morpholin-3-one, and further substitution, particularly with stereochemical control, allows for the precise orientation of functional groups in three-dimensional space, a critical aspect of rational drug design.

This compound is a specific enantiomer where the methyl group at the 6-position is in the R configuration. This defined stereochemistry is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. The this compound scaffold is particularly sought after for its ability to impart conformational rigidity and introduce a key stereocenter, influencing the binding affinity and selectivity of a molecule for its biological target.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a six-membered morpholine ring with a carbonyl group at the 3-position and a methyl group at the 6-position. The "(6R)" designation specifies the absolute configuration at the chiral center C6.

Stereochemistry

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to a chiral center. For this compound, the substituents on the C6 carbon are prioritized as follows:

-

Oxygen (in the ring)

-

Nitrogen (in the ring)

-

Methyl group

-

Hydrogen

With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from highest to lowest priority (O -> N -> CH₃) proceeds in a clockwise direction, thus assigning the R configuration. The precise control of this stereocenter is a crucial aspect of its synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| Molecular Formula | C₅H₉NO₂ | [][4] |

| Molecular Weight | 115.13 g/mol | [][4] |

| CAS Number | 127958-66-1 | [] |

| Topological Polar Surface Area | 38.3 Ų | [] |

| XLogP3 | -0.4 | [] |

Table 1: Physicochemical properties of this compound.

Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various asymmetric synthesis strategies. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. A common approach involves the cyclization of a chiral amino alcohol precursor.[5]

Representative Synthetic Workflow

A generalized workflow for the asymmetric synthesis of this compound is depicted below. This process typically starts from a readily available chiral starting material, such as an amino acid, and proceeds through a series of stereocontrolled transformations.

Detailed Experimental Protocol: Synthesis from (R)-Alaninol

This protocol describes a representative method for the synthesis of this compound starting from (R)-alaninol.

Step 1: N-protection of (R)-Alaninol

-

Dissolve (R)-alaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine (TEA) (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with aqueous acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected (R)-alaninol.

Step 2: O-Alkylation with Ethyl Bromoacetate

-

To a solution of N-Boc-(R)-alaninol (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to yield the O-alkylated product.

Step 3: Deprotection and Cyclization

-

Dissolve the product from Step 2 in a solution of hydrochloric acid in dioxane to remove the Boc protecting group.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Heat the mixture to induce intramolecular cyclization.

-

After cooling, extract the product, dry the organic layer, and purify by column chromatography to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons on the morpholine ring and the methyl group are characteristic of the compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. A strong absorption band around 1650-1700 cm⁻¹ is indicative of the amide carbonyl group.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining the enantiomeric purity of this compound. A well-resolved separation of the (R) and (S) enantiomers allows for the accurate determination of the enantiomeric excess (ee).

Applications in Drug Development

The this compound scaffold is a key component in a number of drug candidates and approved drugs. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties.

Case Study: Vps34 Inhibitors

The lipid kinase Vps34 is a target for cancer therapy.[6] A series of potent and selective Vps34 inhibitors incorporating a 3-methylmorpholine moiety have been developed.[6] In these compounds, the (3R)-3-methylmorpholine fragment, which is structurally related to this compound, was found to be crucial for achieving high selectivity against other phosphoinositide 3-kinases (PI3Ks).[6] The methyl group in the R-configuration provides optimal interactions within the kinase binding pocket.[6]

Case Study: ATR Inhibitors

Ataxia telangiectasia and Rad3-related (ATR) protein kinase is another important target in oncology.[7] A potent and selective ATR inhibitor, AZ20, features a (3R)-3-methylmorpholin-4-yl group.[7] This chiral moiety plays a significant role in the molecule's high affinity and selectivity for ATR.[7] The development of such compounds highlights the importance of chiral building blocks like this compound in modern drug discovery.[7]

Logical Relationship in Drug Design

The utility of this compound in drug design can be visualized as a logical progression from a core scaffold to a biologically active molecule.

Safety and Handling

Morpholin-3-one and its derivatives should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin irritation and serious eye damage.[8] Therefore, personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[8][9] Work should be conducted in a well-ventilated fume hood.[10]

Conclusion

This compound is a chiral building block of considerable importance in contemporary drug discovery. Its well-defined stereochemistry and rigid conformation provide a valuable platform for the design and synthesis of novel therapeutic agents with enhanced potency and selectivity. The continued development of efficient asymmetric syntheses for this and related chiral morpholinones will undoubtedly facilitate the discovery of new and improved medicines.

References

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

- Pasquier, B., El-Ahmad, Y., Filoche-Rommé, B., Dureuil, C., Fassy, F., Abecassis, P.-Y., ... & Ronan, B. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. Journal of Medicinal Chemistry, 58(1), 376–400.

- Krishnakumar, V., & Senthilkumar, S. (2009). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. PubMed, 73(1-3), 253-259.

- Kamal, A., & Ramana, A. V. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI, 2009(3), M617.

- Zhang, M., & Chen, P. (2021). Asymmetric synthesis of chiral organosilicon compounds via transition metal-catalyzed stereoselective C–H activation and silylation.

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Methylmorpholine. Retrieved from [Link]

- MDPI. (2022).

-

National Institutes of Health. (n.d.). 6-Methyl-2,5-dioxomorpholin-3-yl]-N-(propan-2-yl)acetamide. Retrieved from [Link]

- Foote, K. M., Nissink, J. W. M., McGuire, T. M., Turner, P., Guichard, S., Yates, J. W. T., ... & Pass, M. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(5), 2125-2138.

- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine. Retrieved from [Link]

- Manallack, D. T. (2008). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2, 25-38.

- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (2019).

- MDPI. (2018). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. MDPI.

- Sienkiewicz, M., & Czub, M. P. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current Drug Metabolism, 19(4), 314-331.

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 4. CAS 127958-63-8 | 6-Methylmorpholin-3-one - Synblock [synblock.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Chiral Morpholinones: A Cornerstone in Modern Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged heterocyclic scaffold, is a recurring motif in a multitude of bioactive molecules and approved pharmaceuticals.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[2] When chirality is introduced, particularly in the form of morpholin-2-ones, these building blocks become powerful tools for the stereocontrolled synthesis of complex molecular architectures, including constrained amino acids and key intermediates for Active Pharmaceutical Ingredients (APIs).[3] This guide provides a comprehensive overview of the synthesis and application of chiral morpholinone building blocks, with a focus on the underlying principles of stereocontrol and practical utility in medicinal chemistry.

I. Strategic Importance of Chiral Morpholinones in Medicinal Chemistry

The rigidified framework of the morpholinone ring system offers a unique platform for the development of conformationally constrained peptide mimics.[4] By locking the ψ and φ dihedral angles of an amino acid residue, these scaffolds can stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition processes.[5] This conformational restriction can lead to enhanced binding affinity, selectivity, and proteolytic stability of peptide-based therapeutics.

Furthermore, the chiral centers on the morpholinone ring serve as crucial stereochemical determinants in the synthesis of complex APIs. The precise spatial arrangement of substituents is often paramount for pharmacological activity, and chiral morpholinones provide a robust starting point for building intricate three-dimensional structures.[6][7] Their utility spans a wide range of therapeutic areas, including neurokinin-1 (NK1) receptor antagonists and antibacterial agents.[8][9]

II. Asymmetric Synthesis of Chiral Morpholinones: Key Strategies and Methodologies

The stereocontrolled synthesis of chiral morpholinones has been a subject of intense research, leading to the development of several powerful methodologies. These can be broadly categorized into chiral auxiliary-mediated diastereoselective methods and catalytic enantioselective methods.

A. Diastereoselective Approaches: Leveraging Chiral Auxiliaries

One of the foundational strategies for accessing chiral morpholinones involves the use of chiral auxiliaries derived from readily available amino alcohols. These auxiliaries guide the stereochemical outcome of subsequent reactions, most commonly through the diastereoselective alkylation of a morpholinone enolate.

A prominent example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols via morpholinone intermediates.[3][10] This method provides high yields and selectivities and the morpholine ring can be subsequently converted to the desired amino alcohol.[3]

Stereochemical Rationale: The Felkin-Ahn Model

The high diastereoselectivity observed in the alkylation of chiral morpholinone enolates can often be rationalized using the Felkin-Ahn model for nucleophilic addition to carbonyls with α-stereocenters.[11][12] The model predicts that the incoming electrophile will approach the enolate from the face opposite the largest substituent at the adjacent stereocenter, thus minimizing steric interactions in the transition state.

Experimental Protocol: Diastereoselective Alkylation of a Phenylglycinol-Derived Morpholinone

This protocol is a representative example of a diastereoselective alkylation of a chiral morpholinone.

1. Formation of the Morpholinone:

-

To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq) in a suitable solvent (e.g., toluene), add chloroacetyl chloride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide is then cyclized by treatment with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to yield the chiral morpholinone.

2. Diastereoselective Alkylation:

-

To a solution of the chiral morpholinone (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

The diastereomeric ratio of the product can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

3. Removal of the Chiral Auxiliary:

-

The chiral auxiliary can be removed under acidic or basic hydrolysis conditions, or by reductive cleavage, to afford the desired α-substituted carboxylic acid or amino alcohol derivative.

B. Catalytic Enantioselective Synthesis: The Modern Frontier

While chiral auxiliary methods are robust, catalytic enantioselective approaches offer greater atom economy and are often more desirable for large-scale synthesis. Chiral phosphoric acid (CPA) catalysis has emerged as a particularly powerful tool for the enantioselective synthesis of morpholinones.[8][13][14]

Zhu and coworkers developed a CPA-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[8][13] This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[8][13] This method provides access to a range of C3-substituted morpholinones with high yields and enantioselectivities.[8]

Reaction Mechanism and Stereocontrol in Chiral Phosphoric Acid Catalysis

The chiral phosphoric acid catalyst plays a dual role in this transformation. It acts as a Brønsted acid to activate the glyoxal and as a chiral counterion to control the stereochemistry of the subsequent cyclization and rearrangement steps. The bulky substituents on the chiral phosphoric acid create a well-defined chiral pocket that directs the approach of the reactants, leading to high levels of enantioselectivity.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of a 3-Aryl-Morpholinone

This protocol is a general procedure based on the work of Zhu and coworkers.[8][13]

1. Reaction Setup:

-

To a flame-dried reaction tube, add the aryl or alkylglyoxal (1.0 eq), 2-(arylamino)ethan-1-ol (1.2 eq), the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 10-20 mol%), and molecular sieves (5 Å).

-

Add an anhydrous solvent (e.g., MTBE) and stir the reaction mixture at the specified temperature (e.g., 40-80 °C).

2. Reaction Monitoring and Work-up:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched morpholinone.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

III. Quantitative Comparison of Synthetic Methodologies

The choice of synthetic strategy for accessing chiral morpholinones depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials and catalysts. The following table provides a comparative overview of representative methods.

| Methodology | Chiral Source | Key Transformation | Typical Yield (%) | Typical Stereoselectivity (dr or ee) | Advantages | Limitations | Reference |

| Chiral Auxiliary-Mediated | Amino Alcohols (e.g., Phenylglycinol) | Diastereoselective Enolate Alkylation | 70-95 | >95:5 dr | Reliable, high stereoselectivity, well-established | Stoichiometric chiral auxiliary, requires protection/deprotection steps | [3],[15] |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Enantioselective [4+2] Cycloaddition/Rearrangement | 51-95 | 88:12 to 97.5:2.5 er | Catalytic, high atom economy, direct access to enantioenriched products | Substrate scope can be limited, catalyst cost | [8],[13], |

| One-Pot Catalytic Approach | Quinine-derived Urea | Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization | 38-90 | up to 99% ee | One-pot procedure, high efficiency | Multi-component reaction, optimization can be complex | [16],[17] |

IV. Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of chiral morpholinone building blocks is prominently demonstrated in the synthesis of several important APIs.

A. Aprepitant (EMEND®): A Neurokinin-1 Receptor Antagonist

Aprepitant is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key intermediate in the synthesis of Aprepitant is a chiral 3-(4-fluorophenyl)morpholin-2-one.[16] The stereocenter at the C3 position is crucial for its biological activity. Several synthetic routes to this key intermediate have been developed, including a one-pot catalytic preparation that delivers the desired enantiomer in good yield and high enantiomeric excess.[16][17]

B. Linezolid (Zyvox®) Analogues: Oxazolidinone Antibacterials

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid and its analogues often involves intermediates that can be derived from chiral morpholinones.[1][9][18] The morpholine moiety in these analogues is introduced to modulate the pharmacokinetic properties and antibacterial spectrum of the parent compound.[9]

V. Chiral Morpholinones as Constrained Amino Acid Scaffolds

As mentioned earlier, chiral morpholinones are excellent precursors for the synthesis of conformationally constrained amino acid and dipeptide mimics.[4][19][20] These building blocks can be incorporated into peptide sequences to induce specific secondary structures and enhance biological activity. The rigid morpholinone backbone restricts the conformational freedom of the amino acid side chain, leading to a more defined three-dimensional structure.

VI. Future Perspectives

The field of chiral morpholinone synthesis continues to evolve, with a focus on developing more efficient, sustainable, and versatile methodologies. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, holds promise for accessing a wider range of structurally diverse morpholinones with high stereocontrol. Furthermore, the application of these building blocks in the discovery of new therapeutic agents, particularly in areas such as CNS disorders and oncology, is an active area of research.[21][22] The ability to fine-tune the conformational and physicochemical properties of bioactive molecules through the incorporation of chiral morpholinone scaffolds will undoubtedly continue to drive innovation in drug discovery and development.

Diagrams

Diagram 1: General Strategies for Asymmetric Morpholinone Synthesis

Caption: Key asymmetric strategies for morpholinone synthesis.

Diagram 2: Chiral Phosphoric Acid Catalyzed Synthesis Workflow

Caption: Workflow for CPA-catalyzed morpholinone synthesis.

References

-

Benfatti, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

-

He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

-

Benfatti, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available at: [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

-

Baskaran, S. (2025). Diastereoselective reactions of enolates. ResearchGate. Available at: [Link]

-

He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

-

Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Symed Research Centre. Available at: [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Al-Tel, T. H. (2020). Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclo[3][17]nonanone and Azabicyclo[10][17]decanone Scaffolds. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Schöllkopf method. In Wikipedia. Available at: [Link]

-

University of Liverpool. (n.d.). Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. University of Liverpool. Available at: [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

-

D'Andrea, L. D., et al. (2020). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry. Available at: [Link]

-

Yu, D., & Huiyuan, G. (2002). Synthesis and antibacterial activity of linezolid analogues. ResearchGate. Available at: [Link]

-

ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. Available at: [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

-

WIPO. (2012). WO2012114355 - NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. WIPO Patentscope. Available at: [Link]

-

Drug Target Review. (2025). New class of chiral molecules offers strong stability for drug development. Drug Target Review. Available at: [Link]

-

Ye, H. P. (2011). The Synthesis Of Chiral Thrombin Inhibitor Based On Morpholinone By Chemo-Enzymatic Method. Globe Thesis. Available at: [Link]

-

Zhu, H.-M., et al. (2025). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. Available at: [Link]

-

Lubell, W. D., et al. (2025). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. ResearchGate. Available at: [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Lindsley, C. W., & Shipe, W. (2010). Chiral Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. Available at: [Link]

-

University of Wisconsin. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. University of Wisconsin. Available at: [Link]

-

Lubell, W. D., et al. (2021). N-aminoimidazole-2-ones Peptide Mimics Synthesis and Applications. Sciforum. Available at: [Link]

-

University of Bristol. (n.d.). Asymmetric-Synthesis. University of Bristol. Available at: [Link]

-

Bode, J. W., et al. (2016). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Available at: [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Trabocchi, A., & Guarna, A. (2010). Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics. Amino Acids. Available at: [Link]

-

University of Glasgow. (n.d.). Introduction to Stereoselective Organic Synthesis. University of Glasgow. Available at: [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Li, X. (n.d.). Chiral Phosphoric Acid‐Catalyzed Enantioselective Synthesis of Axially Chiral Compounds Involving Indole Derivatives. Wiley Online Library. Available at: [Link]

-

University of Wisconsin. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Wisconsin. Available at: [Link]

-

Avenoza, A., et al. (2003). ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. Available at: [Link]

-

Shibata, N., et al. (2020). Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv. Available at: [Link]

-

Tomioka, K. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. web.uvic.ca [web.uvic.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclo[4,3,0]nonanone and Azabicyclo[5,3,0]decanone Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Morpholinones in Asymmetric Synthesis: A Technical Guide for the Modern Chemist

In the relentless pursuit of enantiomerically pure compounds, a cornerstone of modern drug discovery and development, the synthetic chemist's toolkit has become increasingly sophisticated. Among the strategies for stereocontrol, the use of chiral auxiliaries remains a robust and reliable method, offering predictable outcomes and high levels of stereoselectivity.[1] While the venerable Evans' oxazolidinones have long held a prominent position, a related class of chiral auxiliaries, the morpholinones, has emerged as a powerful alternative, demonstrating exceptional utility in a range of asymmetric transformations. This in-depth technical guide provides a comprehensive overview of the application of morpholinones in asymmetric synthesis, offering field-proven insights into their synthesis, mechanisms of stereocontrol, and practical applications for researchers, scientists, and drug development professionals.

The Morpholinone Scaffold: A Privileged Structure in Synthesis and Medicinal Chemistry

The morpholine ring is a frequently encountered heterocycle in a vast array of bioactive molecules and approved pharmaceuticals.[2][3][4] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable motif in medicinal chemistry.[4] The inherent chirality of substituted morpholinones, coupled with their conformational rigidity, provides an excellent platform for inducing asymmetry in chemical reactions.

The general workflow for employing a morpholinone as a chiral auxiliary follows a well-established three-step sequence: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product and recover the auxiliary.[1]

Synthesis of Chiral Morpholinone Auxiliaries: From Amino Alcohols to Privileged Scaffolds

The accessibility of chiral morpholinones from readily available starting materials is a key advantage. Enantiopure 1,2-amino alcohols, often derived from the chiral pool, serve as the primary precursors.[1] A particularly notable and widely used class of morpholinone auxiliaries is derived from pseudoephedrine, a readily available and inexpensive starting material.[5]

The synthesis of chiral morpholinones can also be achieved through catalytic enantioselective methods. For instance, a chiral phosphoric acid-catalyzed reaction of aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols provides access to C3-substituted morpholinones.[6] This domino reaction proceeds through a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[6]

Experimental Protocol: Synthesis of a Pseudoephedrine-Derived Morpholinone

This protocol describes a practical, high-yielding synthesis of a chiral morpholinone from an arylglyoxal and pseudoephedrine, a reaction catalyzed by a Brønsted acid.[5]

Materials:

-

Arylglyoxal (1.0 equiv)

-

(+)-Pseudoephedrine (1.0 equiv)

-

Camphorsulfonic acid (CSA, 0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the arylglyoxal in dichloromethane, add (+)-pseudoephedrine and camphorsulfonic acid.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired morpholinone.

The Heart of the Matter: Diastereoselective Enolate Reactions

The power of morpholinone auxiliaries lies in their ability to direct the stereochemical outcome of enolate reactions, including alkylations, aldol additions, and Michael additions. The conformational rigidity of the N-acylated morpholinone, coupled with the steric influence of its substituents, effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile.

Diastereoselective Alkylation

The alkylation of N-acyl morpholinones proceeds through the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide.[7] The bulky substituents on the morpholinone ring then direct the incoming electrophile to the less hindered face, resulting in high diastereoselectivity.[7]

Asymmetric Aldol Reactions

In asymmetric aldol reactions, the geometry of the enolate and the nature of the metal counterion are crucial for achieving high stereoselectivity.[8] Similar to Evans' oxazolidinones, N-acyl morpholinones can form chelated transition states, such as the Zimmerman-Traxler model, which directs the facial selectivity of the aldehyde addition.[9] The substituents on the morpholinone ring play a critical role in dictating the preferred conformation of this transition state, thereby controlling the stereochemistry of the newly formed stereocenters.

Asymmetric Michael Additions

The conjugate addition of enolates derived from N-acyl morpholinones to α,β-unsaturated carbonyl compounds provides a powerful method for the asymmetric synthesis of 1,5-dicarbonyl compounds. The stereochemical outcome is again governed by the preferential formation of one diastereomeric transition state, where the morpholinone auxiliary effectively shields one face of the nucleophilic enolate.

The Final Step: Auxiliary Cleavage

A critical aspect of chiral auxiliary-based synthesis is the efficient and non-racemizing cleavage of the auxiliary to unmask the desired functional group in the product.[1] The N-acyl bond of the morpholinone can be cleaved under various conditions to afford carboxylic acids, alcohols, or aldehydes.

Common Cleavage Methods:

| Product Type | Reagents |

| Carboxylic Acid | Lithium hydroxide/hydrogen peroxide[7] |

| Alcohol | Lithium borohydride |

| Aldehyde | Lithium aluminum hydride followed by oxidation |

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

This protocol is adapted from the cleavage of Evans' oxazolidinones and is applicable to N-acyl morpholinones.[7]

Materials:

-

N-Acylated morpholinone product (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the N-acylated morpholinone in a mixture of THF and water at 0 °C.

-

Slowly add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

-

Adjust the pH to acidic with a suitable acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.

Applications in the Synthesis of Bioactive Molecules

The reliability and high stereocontrol offered by morpholinone auxiliaries have led to their application in the synthesis of complex, biologically active molecules. For instance, chiral morpholinones have been employed as key building blocks in the synthesis of the potent antiemetic drug Aprepitant.[10] Their utility extends to the synthesis of natural products, where precise control of stereochemistry is paramount.

Data Presentation: A Snapshot of Diastereoselectivity

The following table summarizes representative data for the diastereoselective synthesis of morpholin-2-ones, highlighting the high levels of stereocontrol achievable.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Fluorobenzaldehyde | 71 | 89 |

| 4-Chlorobenzaldehyde | 80 | 88 |

| 4-Bromobenzaldehyde | 90 | 86 |

| 3-Methylbenzaldehyde | 75 | 87 |

Data adapted from a one-pot stereoselective organocatalytic synthesis.[10]

Conclusion and Future Perspectives

Morpholinone-based chiral auxiliaries represent a valuable and versatile tool in the asymmetric synthesis of enantiomerically pure compounds. Their straightforward synthesis from readily available precursors, combined with their ability to exert high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, makes them an attractive alternative to more traditional auxiliaries. As the demand for complex chiral molecules in the pharmaceutical and agrochemical industries continues to grow, the development of new and improved morpholinone auxiliaries and their application in novel synthetic methodologies will undoubtedly continue to be an active and fruitful area of research. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their synthetic endeavors.

References

- Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Chiral auxiliary.

- Myers, A. G., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

- He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320-7325.

- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.

- BenchChem. (2025).

- Tzara, A., et al. (2020).

- Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709.

- Davies, S. G., et al. (1998). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation.

- Springer. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis.

- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.

- Wikipedia. (n.d.). Aldol reaction.

- Shibasaki, M., et al. (2018). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Accounts of Chemical Research, 51(5), 1273-1285.

- PubMed. (n.d.).

- Carreño, M. C., et al. (2023). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II)

- Simpkins, N. S., & Weller, M. D. (2002). Stereochemical Aspects of Organolithium Compounds. Topics in Organometallic Chemistry, 5, 1-32.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Taber, D. F. (2017). The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal.

- Banfi, L., et al. (2022). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry, 243, 114757.

- Felkin, H., & Anh, N. T. (n.d.). Felkin-Anh Model.

- Braun, M. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564.

- TCI Chemicals. (n.d.).

- Wang, C., et al. (2019). Biomimetic Asymmetric Reduction of Quinazolinones with Chiral and Regenerable NAD(P)H Models. Organic Letters, 21(15), 5966-5970.

- Master Organic Chemistry. (2022).

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (6R)-6-methylmorpholin-3-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates.[1] Within this important class of heterocycles, the morpholin-3-one core represents a versatile template for the design of novel therapeutics. The introduction of chirality, specifically at the 6-position with a methyl group, gives rise to the enantiomers (6R)- and (6S)-6-methylmorpholin-3-one. This guide provides an in-depth technical exploration of the role of the (6R) enantiomer in medicinal chemistry. While direct literature on this specific stereoisomer is emerging, this document synthesizes established principles of asymmetric synthesis, chiral drug design, and the known biological activities of related morpholine derivatives to delineate the significance and potential applications of (6R)-6-methylmorpholin-3-one. We will explore its synthesis, its potential as a chiral building block, and the structure-activity relationships that underscore the importance of its specific stereochemistry.

The Morpholin-3-one Scaffold: A Foundation for Drug Discovery

The morpholin-3-one moiety is a six-membered heterocyclic ring containing both an amide and an ether functional group. This unique combination imparts several desirable properties for drug design:

-

Metabolic Stability: The amide bond within the ring can exhibit greater resistance to enzymatic cleavage compared to linear amides.

-

Favorable Physicochemical Properties: The presence of the oxygen and nitrogen atoms allows for hydrogen bonding interactions with biological targets, while the overall structure can be modified to tune lipophilicity and aqueous solubility.

-

Conformational Constraint: The cyclic nature of the scaffold reduces the number of freely rotatable bonds compared to open-chain analogues, which can lead to higher binding affinity and selectivity for target proteins.

-

Synthetic Tractability: The synthesis of the morpholin-3-one ring can be achieved through various established synthetic routes, allowing for the introduction of diverse substituents.[2]

The morpholine and morpholinone cores are found in a wide array of approved drugs and clinical candidates, demonstrating their broad therapeutic applicability across different disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][4]

The Criticality of Chirality: The Case for this compound

The introduction of a methyl group at the 6-position of the morpholin-3-one ring creates a stereocenter, resulting in two enantiomers: this compound and (6S)-6-methylmorpholin-3-one. In drug development, the specific stereochemistry of a chiral molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[5] This is due to the chiral nature of biological macromolecules such as enzymes and receptors.

The differential activity of enantiomers can manifest in several ways:

-

Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, have a different pharmacological activity, or even be toxic.

-

Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by chiral enzymes, leading to variations in their plasma concentrations and duration of action.

-

Target Selectivity: The three-dimensional arrangement of atoms in one enantiomer may allow for optimal binding to a specific biological target, while the other enantiomer may bind with lower affinity or to a different target altogether.

A notable example from the broader morpholine class is the Vps34 inhibitor, (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one, where the (3R) configuration of the methylmorpholine moiety is crucial for its potent and selective activity.[6] This underscores the principle that the specific stereochemistry of a substituted morpholine ring can be a key determinant of its biological function.

Enantio- and Diastereoselective Synthesis of 6-Methylmorpholin-3-ones

The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through various strategies in asymmetric synthesis. The primary approaches involve either the use of chiral starting materials (chiral pool synthesis) or the application of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

General Synthetic Approach

A common method for the synthesis of the morpholin-3-one ring involves the cyclization of an N-substituted 2-aminoethanol derivative with an α-haloacetylating agent. To introduce the 6-methyl group with stereochemical control, a chiral amino alcohol is a logical starting point.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of a 6-substituted morpholin-3-one, adapted from general procedures found in the literature.[7] The synthesis of the specific (6R)-6-methyl enantiomer would require starting with enantiomerically pure (R)-alaninol.

Step 1: N-Alkylation of (R)-Alaninol

-

To a solution of (R)-alaninol (1.0 eq.) in a suitable solvent such as isopropanol, add a base like sodium metal (1.1 eq.) in portions.

-

Heat the reaction mixture to approximately 50°C and stir for several hours to ensure the formation of the sodium alkoxide.

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution.

-

After the addition is complete, heat the reaction mixture to 80°C and stir for a few hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Filter the reaction mixture to remove any insoluble salts and wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

Step 2: Intramolecular Cyclization

-

The crude intermediate from Step 1 can be subjected to base-catalyzed cyclization. In some cases, the cyclization may occur in situ during the N-alkylation step.

-

If further reaction is needed, dissolve the crude intermediate in a suitable solvent and treat with a base to promote intramolecular cyclization.

-

After the reaction is complete, perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: The yields and specific reaction conditions would need to be optimized for this particular substrate.

This compound as a Chiral Building Block

One of the primary applications of enantiomerically pure compounds like this compound is as a chiral building block in the synthesis of more complex molecules. Its pre-defined stereocenter can be incorporated into a larger drug molecule, thereby controlling the overall stereochemistry of the final product.

The nitrogen atom of the morpholin-3-one ring can be readily functionalized, for example, through N-arylation or N-alkylation reactions, to append other pharmacophoric groups. The inherent chirality at the 6-position can influence the spatial orientation of these appended groups, which can be critical for binding to the target protein.

Structure-Activity Relationships (SAR): The Importance of the (6R)-Methyl Group

While specific SAR studies for this compound are not extensively reported, we can infer the potential impact of the (6R)-methyl group based on general principles of medicinal chemistry. The introduction of a methyl group at the 6-position can have several effects on the molecule's properties and its interaction with biological targets:

-

Steric Influence: The methyl group can introduce steric bulk that may either enhance or hinder binding to a target protein. In some cases, it may orient the molecule in a specific conformation that is favorable for binding.

-

Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

-

Metabolic Stability: The methyl group may block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the drug.

The stereochemistry of the methyl group is crucial. The (6R) configuration will position the methyl group in a specific region of space relative to the rest of the molecule. This precise three-dimensional arrangement will dictate how the molecule fits into a chiral binding pocket of a protein. A change to the (6S) configuration would place the methyl group in a different spatial location, which could lead to a loss of binding affinity or a change in the mode of action.[8]

Table 1: Potential Impact of the (6R)-Methyl Group on Drug Properties

| Property | Potential Effect of the (6R)-Methyl Group | Rationale |

| Binding Affinity | Can increase or decrease affinity depending on the target. | The methyl group may interact favorably with a hydrophobic pocket or cause steric hindrance. |

| Target Selectivity | May enhance selectivity for a specific target. | The specific stereochemistry can lead to preferential binding to one protein over others. |

| Pharmacokinetics | Can improve metabolic stability and oral bioavailability. | The methyl group can block sites of metabolism and increase lipophilicity. |

| Toxicity | May reduce off-target effects and toxicity. | By enhancing selectivity, the (6R) enantiomer may avoid interacting with proteins that cause adverse effects. |

Future Perspectives and Conclusion

This compound represents a valuable, yet likely underexplored, chiral building block for medicinal chemistry. The principles of stereospecific drug action strongly suggest that this particular enantiomer will have distinct biological properties compared to its (6S) counterpart. As the demand for highly selective and potent therapeutics continues to grow, the use of enantiomerically pure building blocks like this compound will become increasingly important.

Future research in this area should focus on:

-

The development of efficient and scalable enantioselective syntheses of this compound.

-

The incorporation of this chiral scaffold into libraries of compounds for screening against a wide range of biological targets.

-

Detailed structure-activity relationship studies to elucidate the specific advantages of the (6R) configuration in different therapeutic contexts.

References

- Google Patents. (n.d.). Phenylmorpholines and analogues thereof.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

- Le, T. M., et al. (2018). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. ACS Chemical Neuroscience, 9(10), 2535–2549.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

- Wang, L., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 12, 738599.

-

ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. Retrieved from [Link]

- Nishi, T., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668.

- Google Patents. (n.d.). Synthesis of morphine-6-glucuronide or one of its derivatives.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

- Google Patents. (n.d.). 6-acetylmorphine analogs, and methods for their synthesis and use.

- Kumar, A., & Narasimhan, B. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2313-2325.

- Anderson, R. C., et al. (2012). Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase. BMC Research Notes, 5, 514.